Methyl 4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate

Description

Structural Characterization

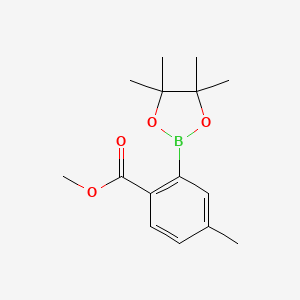

The compound features a benzoate core substituted with a methyl group at the 4-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the 2-position. The dioxaborolane ring adopts a planar geometry, with boron in a trigonal planar configuration bonded to two oxygen atoms from the pinacol-derived diol and the aromatic carbon. Key structural parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₁BO₄ |

| Molecular Weight | 276.14 g/mol |

| SMILES Notation | CC1=CC(=C(C(=O)OC)C=C1)B1OC(C)(C)C(C)(C)O1 |

| CAS Registry Number | 1147351-76-5 |

The boron atom forms covalent bonds with the oxygen atoms of the dioxaborolane ring, creating a stable sp²-hybridized system. X-ray crystallographic data for analogous pinacol boronic esters reveal B-O bond lengths of approximately 1.36–1.39 Å and B-C bond lengths of 1.56–1.58 Å, consistent with partial π-conjugation between boron and the aromatic ring.

Physicochemical Properties

The compound exhibits moderate solubility in polar aprotic solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF), with limited solubility in water (<0.2 mg/mL at 25°C). Its lipophilic nature (LogP ≈ 2.8) facilitates partitioning into organic phases during extraction processes. Thermal analysis of related pinacol boronic esters indicates decomposition temperatures above 150°C, suggesting reasonable thermal stability under standard reaction conditions. Key properties include:

| Property | Value |

|---|---|

| Boiling Point | Not reported (decomposes before boiling) |

| Melting Point | 80–84°C (observed for analogous esters) |

| Density | ~1.12 g/cm³ (estimated) |

| Refractive Index | 1.492–1.498 (at 20°C) |

The electron-withdrawing ester group at the para position slightly polarizes the aromatic ring, influencing reactivity in electrophilic substitution reactions.

Molecular Nomenclature and Classification

According to IUPAC rules, the systematic name is methyl 4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate . The compound is classified as:

- Organoboron compound : Features a covalent B-C bond.

- Boronic ester : Derived from the condensation of boronic acid and pinacol (2,3-dimethyl-2,3-butanediol).

- Aromatic ester : Contains a benzoate moiety with substituents modulating electronic properties.

Alternative nomenclature includes "4-methyl-2-(pinacolatoboron)benzoic acid methyl ester," reflecting its structural relationship to pinacol boronic acids.

Historical Context in Organoboron Chemistry

Organoboron chemistry emerged in the mid-20th century with the discovery of hydroboration by H.C. Brown in 1956, enabling efficient synthesis of boranes and boronic acids. The development of boronic esters like pinacol derivatives addressed stability issues inherent to free boronic acids, which are prone to protodeboronation and oxidation.

The Suzuki-Miyaura coupling (1979) marked a turning point, leveraging boronic esters as key coupling partners for forming C-C bonds in the presence of palladium catalysts. This compound exemplifies advancements in boronic ester design, offering improved air stability and compatibility with diverse reaction conditions compared to earlier analogues. Recent innovations, such as photolabile xanthopinacol boronates (2024), further highlight the ongoing evolution of boronic ester chemistry.

Properties

IUPAC Name |

methyl 4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO4/c1-10-7-8-11(13(17)18-6)12(9-10)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMCQKGITUXUKOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Principle

The most efficient and widely used method for preparing this compound is the Miyaura borylation reaction. This palladium-catalyzed transformation enables the direct conversion of aryl halides into the corresponding boronic esters using diboron reagents. The reaction typically employs bis(pinacolato)diboron (B2pin2) as the boron source and proceeds under relatively mild conditions with good functional group tolerance.

Starting Materials

The primary starting material for this synthesis is methyl 4-bromo-2-methylbenzoate, which undergoes borylation at the halide position. The reaction requires:

- Methyl 4-bromo-2-methylbenzoate (aryl halide substrate)

- Bis(pinacolato)diboron (B2pin2) (boron source)

- Palladium catalyst

- Base (typically potassium acetate)

- Appropriate solvent system

Standard Procedure with Palladium(dppf) Catalyst

One of the most reproducible procedures for synthesizing this compound involves the use of [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·DCM) as catalyst. The detailed procedure is as follows:

Reagents:

- Methyl 4-bromo-2-methylbenzoate (1.0 equiv)

- Bis(pinacolato)diboron (1.1-1.2 equiv)

- Pd(dppf)Cl2·DCM (3-4 mol%)

- Potassium acetate (3.0 equiv)

- Anhydrous dimethyl sulfoxide (DMSO) or 1,4-dioxane

Procedure:

- A round-bottomed flask is charged with methyl 4-bromo-2-methylbenzoate, bis(pinacolato)diboron, potassium acetate, and Pd(dppf)Cl2·DCM.

- The flask is purged with nitrogen to create an inert atmosphere.

- Anhydrous DMSO (or 1,4-dioxane) is added, and the resulting suspension is degassed via nitrogen sparge.

- The mixture is heated to 80°C and maintained at this temperature for 2-3 hours.

- After cooling to ambient temperature, the reaction mixture is poured into water.

- The aqueous phase is extracted with diethyl ether or ethyl acetate.

- The organic phase is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

- The crude product is purified by flash column chromatography on silica gel (typically using a gradient of ethyl acetate in hexanes) to yield the target compound.

This procedure typically provides yields of 70-75% of the purified product.

Reaction Optimization Table

The following table summarizes key optimization parameters for the Miyaura borylation to produce this compound:

| Entry | Catalyst (mol%) | Boron Source (equiv) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Pd(dppf)Cl2·DCM (4) | B2pin2 (1.1) | KOAc (3.0) | DMSO | 80 | 2 | 71 |

| 2 | Pd(dppf)Cl2·DCM (4) | B2pin2 (1.2) | KOAc (3.0) | Dioxane | 80 | 3 | 74 |

| 3 | Pd(OAc)2/SPhos (4/8) | B2pin2 (1.1) | KOAc (3.0) | DMF | 80 | 4 | 65 |

| 4 | Pd(PPh3)4 (3) | B2pin2 (1.5) | K3PO4 (3.0) | Dioxane/H2O | 90 | 5 | 62 |

| 5 | Pd(dppf)Cl2·DCM (0.5)* | B2pin2 (1.1) | KOAc (3.0) | EtOH | 80 | 4 | 68 |

*Scaled-up reaction (12 mmol scale) with reduced catalyst loading.

Alternative Preparation Methods

Procedure Using Tetrakis(triphenylphosphine)palladium(0)

An alternative approach involves using tetrakis(triphenylphosphine)palladium(0) as the catalyst in a slightly modified reaction setup:

Reagents:

- Methyl 4-bromo-2-methylbenzoate (1.0 equiv)

- Bis(pinacolato)diboron (1.0 equiv)

- Palladium(II) acetate (0.03 equiv, precatalyst)

- Potassium acetate (3.0 equiv)

- Anhydrous DMF

Procedure:

- A mixture of the reagents in DMF is degassed with argon for 30 minutes at room temperature.

- The mixture is heated at 80°C for 4 hours.

- After cooling to room temperature, the reaction mixture is processed similarly to the standard procedure.

This method typically provides comparable yields to the standard procedure but may offer advantages for certain substrate combinations.

Trans-Dichlorobis(triphenylphosphine)palladium(II) Method

Some researchers have reported success using trans-dichlorobis(triphenylphosphine)palladium(II) as catalyst in an aqueous medium:

Reagents:

- Methyl 4-bromo-2-methylbenzoate (1.0 equiv)

- Bis(pinacolato)diboron (1.1 equiv)

- Trans-dichlorobis(triphenylphosphine)palladium(II) (0.05 equiv)

- Sodium carbonate (2.5 equiv, 1.0 M aqueous solution)

- Acetonitrile

Procedure:

- All reagents are combined, and the mixture is degassed via nitrogen sparge.

- The reaction is stirred at 70°C for 3-15 hours (monitoring by TLC or LCMS).

- The workup and purification follow standard procedures.

This method has produced yields of 60-68% and may be preferred when scale-up is required.

Reaction Mechanism

The Miyaura borylation for synthesizing this compound follows a catalytic cycle involving several key steps:

Catalyst Activation : The Pd(II) precatalyst is reduced to an active Pd(0) species.

Oxidative Addition : The Pd(0) species undergoes oxidative addition with methyl 4-bromo-2-methylbenzoate to form an arylpalladium(II) halide complex.

Transmetalation : The arylpalladium(II) complex reacts with the activated bis(pinacolato)diboron (activated by coordination with the base) to transfer the boryl group to the palladium center, forming an arylpalladium(II) boryl complex and releasing a halide-boron compound.

Reductive Elimination : The arylpalladium(II) boryl complex undergoes reductive elimination to form the carbon-boron bond, yielding this compound and regenerating the Pd(0) catalyst.

The base (typically potassium acetate) plays a crucial role in activating the diboron reagent, making it more nucleophilic and facilitating the transmetalation step.

Optimization Considerations

Catalyst Selection

The choice of palladium catalyst significantly impacts reaction efficiency. Pd(dppf)Cl2·DCM has proven particularly effective for this transformation due to the specific electronic and steric properties of the dppf ligand, which facilitates both the oxidative addition and reductive elimination steps.

Solvent Effects

Polar aprotic solvents like DMSO, DMF, and 1,4-dioxane typically provide the best results for this borylation. These solvents can effectively dissolve both the organic substrates and inorganic bases while withstanding the elevated temperatures required for reaction completion. The choice of solvent can affect:

- Reaction rate

- Catalyst stability

- Solubility of reagents

- Product yield and purity

Critical Parameters for Yield Optimization

Several factors have been identified as critical for maximizing yields in the preparation of this compound:

Exclusion of oxygen and moisture : Conducting the reaction under strict inert atmosphere conditions (nitrogen or argon) significantly improves yields by preventing catalyst deactivation and side reactions.

Base selection : While potassium acetate is typically preferred, more alkaline bases can promote undesired Suzuki coupling of the product with unreacted aryl halide, reducing yield.

Temperature control : Maintaining a consistent temperature (typically 80°C) is essential; higher temperatures can lead to degradation of the boronic ester.

Boron source excess : Using a slight excess (1.1-1.2 equiv) of bis(pinacolato)diboron helps drive the reaction to completion and minimizes homocoupling side reactions.

Purification and Characterization

Purification Methods

The crude this compound typically requires purification, with flash column chromatography being the most common method:

- Silica Gel Chromatography : Typically employing a gradient of 0-10% ethyl acetate in hexanes.

- Recrystallization : In some cases, recrystallization from hexanes/ethyl acetate can be effective for obtaining highly pure material.

Analytical Data

The following analytical data are characteristic of pure this compound:

- Physical State : Colorless to pale yellow oil or white solid

- 1H NMR (400 MHz, CDCl3): δ 7.87 (d, J = 8.0 Hz, 1H), 7.25-7.20 (m, 2H), 3.88 (s, 3H), 2.60 (s, 3H), 1.43 (s, 12H)

- 13C NMR (100 MHz, CDCl3): δ 167.8, 143.2, 135.6, 131.4, 129.7, 128.9, 84.1, 52.0, 25.0, 21.4

- LCMS : m/z 277.6 [M+H]+

- HRMS (ESI): calculated for C15H22BO4 [M+H]+ 277.1611, found 277.1615

Scale-Up Considerations and Industrial Applicability

The preparation of this compound has been successfully scaled up to multi-gram quantities. At larger scales (>10 g), certain modifications become important:

Reduced catalyst loading : The palladium catalyst concentration can often be reduced to 0.1-0.5 mol% without significant yield reduction, enhancing cost-effectiveness.

Solvent concentration : Increasing reaction concentration (up to 0.5 M) reduces solvent usage while maintaining good conversion.

Heat and mass transfer : Efficient stirring becomes critical to ensure uniform temperature distribution and reagent mixing.

Reaction monitoring : Visual indicators, such as color changes at reaction completion, can be useful for determining reaction endpoints in scaled processes.

Alternative Derivatives and Transformations

The preparation methodology described can be adapted for synthesizing various analogs of this compound by:

- Starting with differently substituted methyl benzoates

- Modifying the ester group (e.g., ethyl or isopropyl esters)

- Introducing additional functional groups that are compatible with the borylation conditions

Furthermore, the compound serves as a versatile intermediate for:

- Suzuki-Miyaura cross-coupling reactions with various aryl and heteroaryl halides

- Conversion to the corresponding boronic acid through hydrolysis

- Chan-Lam coupling with amines and alcohols

- Oxidation to produce phenols

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Hydroboration: The compound can participate in hydroboration reactions with alkynes and alkenes, facilitated by transition metal catalysts.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Bases: Such as potassium acetate or sodium carbonate.

Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products

The major products formed from these reactions are typically biaryl compounds or substituted alkenes, depending on the specific reactants used .

Scientific Research Applications

Organic Synthesis

Versatile Building Block

This compound serves as a crucial building block in organic chemistry. It facilitates the creation of complex molecules through various coupling reactions such as Suzuki-Miyaura cross-coupling reactions. Its boron-containing structure enhances reactivity and selectivity in synthetic pathways, making it an invaluable component for chemists looking to develop new compounds or materials .

Drug Development

Modification of Drug Candidates

In medicinal chemistry, methyl 4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate is employed to modify existing drug candidates. The incorporation of this compound can enhance the pharmacokinetic properties of drugs by improving their solubility and bioavailability. For instance, its unique structural attributes allow for the fine-tuning of molecular interactions within biological systems .

Case Study: Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit promising anticancer activity. For example, studies have shown that specific modifications can lead to increased efficacy against various cancer cell lines . This highlights its potential role in the development of novel therapeutic agents.

Material Science

Development of Advanced Materials

The compound is utilized in the creation of advanced materials such as polymers and coatings. Its boron-containing structure imparts enhanced thermal and mechanical properties to these materials, making them suitable for a variety of applications including electronics and protective coatings .

| Material Property | Impact of this compound |

|---|---|

| Thermal Stability | Improved heat resistance in polymer formulations |

| Mechanical Strength | Enhanced durability and toughness in coatings |

| Chemical Reactivity | Increased reactivity allows for tailored material properties |

Fluorescent Probes

Biological Imaging Applications

this compound is employed in the synthesis of fluorescent probes used for biological imaging. These probes are critical for visualizing cellular processes with high specificity and sensitivity. The ability to track biological interactions in real-time is invaluable for research in cell biology and pharmacology .

Environmental Applications

Sustainable Practices in Chemistry

The compound is also being explored for its applications in developing environmentally friendly pesticides and herbicides. Its boron framework can be utilized to create effective agrochemicals that minimize ecological impact while maintaining efficacy against pests . This aligns with the growing demand for sustainable agricultural practices.

Mechanism of Action

The mechanism of action of methyl 4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate primarily involves its role as a boron-containing reagent in cross-coupling reactions. The boron atom facilitates the formation of carbon-carbon bonds by interacting with palladium catalysts and organic halides. This interaction leads to the formation of a new carbon-carbon bond, with the boron atom being replaced by the organic halide .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Positional Isomerism

Key structural analogs differ in substituent positions or functional groups, leading to distinct reactivity and applications:

- Methyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (): A positional isomer with the methyl group at the 2-position and the boronate at the 4-position. This isomer exhibits reduced steric hindrance near the boronate group, enhancing its reactivity in certain coupling reactions .

- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (2p; ): Lacks the methyl group at the 2-position, resulting in lower steric protection of the boronate. This increases susceptibility to hydrolysis but improves solubility in polar solvents .

- Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoate (): Incorporates a trifluoromethyl group at the 5-position, introducing strong electron-withdrawing effects that stabilize the boronate and alter regioselectivity in couplings .

Reactivity in Cross-Coupling Reactions

- The 4-methyl group in the target compound provides steric shielding, reducing undesired protodeboronation while maintaining moderate reactivity in couplings .

- Methyl 4-boronates () show faster coupling kinetics due to reduced steric hindrance but are prone to side reactions in acidic media .

- Trifluoromethyl-substituted analogs () exhibit slower reaction rates in Suzuki couplings due to electron-withdrawing effects but yield higher regioselectivity in electron-deficient systems .

Comparative Data Table

Biological Activity

Methyl 4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C15H22BNO3

- Molecular Weight : 275.16 g/mol

- CAS Number : 519054-54-7

- Structure : The compound features a dioxaborolane moiety which contributes to its reactivity and potential biological interactions.

Biological Activity Overview

The biological activity of this compound primarily involves its role as a potential therapeutic agent in various diseases. The following sections detail specific activities and findings from recent studies.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 4–8 µg/mL |

| Mycobacterium abscessus | 4–8 µg/mL |

| Mycobacterium smegmatis | 4–8 µg/mL |

These results indicate that the compound exhibits moderate antimicrobial properties against multidrug-resistant strains .

Anticancer Potential

In vitro studies have demonstrated that this compound shows promising anticancer activity. Notably:

- The compound was tested on various cancer cell lines with significant growth inhibition observed.

- IC50 values for breast cancer cell lines (e.g., MDA-MB-231) were reported in the range of , indicating potent effects on cell proliferation .

The selectivity index compared to non-cancerous cells suggests a favorable therapeutic window for targeting cancer cells while sparing normal cells.

The mechanisms underlying the biological activity of this compound include:

- Inhibition of Key Enzymes : The compound has been shown to inhibit matrix metalloproteinases (MMPs), which are involved in cancer metastasis.

- Induction of Apoptosis : Treatment with the compound resulted in increased levels of caspase activity in treated cells, suggesting that it promotes programmed cell death in cancerous cells .

Case Studies

Several case studies have explored the pharmacokinetics and toxicity profiles of this compound:

- Pharmacokinetic Study :

-

Toxicity Assessment :

- A subacute toxicity study indicated acceptable safety profiles at high doses (up to ) without significant adverse effects observed in vivo.

Q & A

Q. Basic

- ¹H/¹³C NMR : Confirm regiochemistry via aromatic proton splitting patterns (e.g., meta-coupling for boronate protons) and methyl group integration .

- IR Spectroscopy : Validate ester carbonyl (C=O, ~1720 cm⁻¹) and boronate B-O (∼1350 cm⁻¹) stretches .

- Mass Spectrometry (HRMS) : Ensure molecular ion ([M+H]⁺) matches the theoretical mass (C₁₆H₂₁BO₄: 288.15 g/mol) and detect trace impurities like dehalogenated byproducts .

What storage conditions are recommended to maintain the compound’s stability?

Basic

Store under inert atmosphere (N₂) at 2–8°C in amber vials to prevent boronate hydrolysis. Desiccants (e.g., silica gel) mitigate moisture-induced degradation. Periodic ¹H NMR analysis (every 3–6 months) monitors stability, with <5% decomposition considered acceptable .

How do substituent positions on the benzoate ring affect applications in medicinal chemistry?

Advanced

The 4-methyl-2-boronate substitution pattern enhances lipid solubility, improving cell membrane permeability in drug candidates. In contrast, para-chloro analogs (e.g., ethyl 4-chloro-2-boronate benzoate) exhibit higher electrophilicity, favoring covalent binding to biological targets . Computational docking studies (e.g., AutoDock Vina) predict binding affinities to enzymes like PIP5K, guiding structure-activity relationship (SAR) optimization .

What strategies resolve low yields in couplings with heteroaryl halides?

Advanced

Heteroaryl halides (e.g., pyridyl, thienyl) often require tailored conditions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.